5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also show comparable chemical reactivity and applications.
Uniqueness
5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of both pyrazole and thiadiazole rings in its structure. This dual-ring system provides a versatile scaffold for various chemical modifications and enhances its potential for diverse applications .
Properties
Molecular Formula |
C7H9N5S |
---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
5-methyl-1-(1,2,5-thiadiazol-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H9N5S/c1-5-2-7(8)10-12(5)4-6-3-9-13-11-6/h2-3H,4H2,1H3,(H2,8,10) |
InChI Key |
BTSUILKHDCXJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NSN=C2)N |
Origin of Product |
United States |
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